Product packaging for Boc-D-His(Tos)-OH.DCHA(Cat. No.:)

Boc-D-His(Tos)-OH.DCHA

Cat. No.: B1513197
M. Wt: 590.8 g/mol
InChI Key: RNRUVXUHYUOWJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Significance of Histidine Derivatives in Advanced Organic and Peptide Chemistry

Histidine is an amino acid of significant interest in biochemistry and medicinal chemistry due to the unique properties of its imidazole (B134444) side chain, which plays crucial roles in the biological activity of many peptides and proteins, including enzyme catalysis and receptor binding. ontosight.ainih.gov However, the very reactivity that makes histidine functionally important also presents considerable challenges during chemical peptide synthesis. peptide.com

Overview of Boc-D-His(Tos)-OH.DCHA within Contemporary Protecting Group Strategies

This compound is a specifically engineered amino acid derivative designed for use in Boc-based solid-phase peptide synthesis. Each component of its name denotes a crucial functional element for this synthetic strategy.

Boc (tert-butyloxycarbonyl): This is an acid-labile protecting group attached to the α-amino group of the D-histidine. creative-peptides.com In the Boc-SPPS workflow, this group is removed at the beginning of each coupling cycle using an acid, typically trifluoroacetic acid (TFA), to expose the free amine for reaction with the next incoming amino acid. americanpeptidesociety.orgrsc.org

D-His: This indicates the use of the D-enantiomer of histidine, the non-natural mirror image of the common L-histidine. The incorporation of D-amino acids is a common strategy in medicinal chemistry to increase the stability of peptides against enzymatic degradation.

Tos (p-toluenesulfonyl): The tosyl group is attached to the imidazole side chain of histidine to prevent the side reactions mentioned previously. peptide.com It is a robust protecting group but can be cleaved under certain conditions. Notably, the tosyl group on the imidazole is sensitive to reagents like hydroxybenzotriazole (B1436442) (HOBt), which is often used in coupling reactions. peptide.compeptide.compeptide.com Therefore, coupling reactions involving Boc-D-His(Tos)-OH often require modified protocols that avoid the use of HOBt to prevent premature deprotection. peptide.compeptide.com

DCHA (Dicyclohexylamine): This compound is not a protecting group but rather a base used to form a crystalline salt with the protected amino acid. atamanchemicals.combachem.com Many protected amino acid free acids are oils or amorphous solids that are difficult to purify and handle. bachem.comgoogle.com Forming a dicyclohexylammonium (B1228976) (DCHA) salt often results in a stable, highly pure, crystalline solid that is easier to manage. bachem.comgoogle.com Before the protected amino acid can be used in a coupling reaction, the DCHA must be removed to liberate the free carboxylic acid. bachem.compeptide.com

This compound is a valuable building block for introducing D-histidine residues into a peptide chain using the Boc-SPPS methodology. peptide.com The combination of the Boc group for temporary N-terminal protection, the Tos group for side-chain protection, and the DCHA salt for improved stability and handling makes it a well-suited reagent for the synthesis of complex peptides. chemimpex.com

Chemical and Physical Properties

Below are data tables summarizing the key properties of the core protected amino acid and its dicyclohexylamine (B1670486) salt.

Table 1: Properties of Boc-D-His(Tos)-OH

PropertyValueReference
Molecular FormulaC18H23N3O6S chemsrc.com
Molecular Weight409.457 g/mol chemsrc.com
AppearanceWhite crystalline solid
Melting Point~125 °C (decomposes) chemsrc.com
CAS Number69541-68-0 chemsrc.com

Table 2: Properties of this compound

PropertyValueReference
Molecular FormulaC30H46N4O6S cymitquimica.comchembk.com
Molecular Weight590.8 g/mol cymitquimica.comchemimpex.com
AppearanceWhite powder chemimpex.com
Melting Point~165 °C (decomposes) chembk.com
CAS Number65057-34-3 chembk.comchemimpex.com
PurityMin. 95% cymitquimica.com

Table of Compounds

Abbreviation/Common NameFull Chemical Name
Boctert-Butoxycarbonyl
Boc-D-His(Tos)-OHNα-(tert-Butoxycarbonyl)-Nτ-(p-toluenesulfonyl)-D-histidine
This compoundNα-(tert-Butoxycarbonyl)-Nτ-(p-toluenesulfonyl)-D-histidine dicyclohexylammonium salt
DCHADicyclohexylamine
Fmoc9-Fluorenylmethyloxycarbonyl
HOBtHydroxybenzotriazole
TFATrifluoroacetic acid
Tosp-Toluenesulfonyl (Tosyl)

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H46N4O6S B1513197 Boc-D-His(Tos)-OH.DCHA

Properties

IUPAC Name

N-cyclohexylcyclohexanamine;3-[1-(4-methylphenyl)sulfonylimidazol-4-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O6S.C12H23N/c1-12-5-7-14(8-6-12)28(25,26)21-10-13(19-11-21)9-15(16(22)23)20-17(24)27-18(2,3)4;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h5-8,10-11,15H,9H2,1-4H3,(H,20,24)(H,22,23);11-13H,1-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNRUVXUHYUOWJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C=C(N=C2)CC(C(=O)O)NC(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H46N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

590.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Applications of Boc D His Tos Oh.dcha in Advanced Organic and Bio Organic Synthesis

Utilization in Solid-Phase Peptide Synthesis (SPPS)

Solid-Phase Peptide Synthesis (SPPS), pioneered by R.B. Merrifield, is the cornerstone of modern peptide synthesis, allowing for the efficient assembly of peptide chains on an insoluble polymer support. beilstein-journals.orgpeptide.com Boc-D-His(Tos)-OH.DCHA is specifically designed for integration into one of the classical and most robust SPPS strategies: the Boc/Benzyl protection scheme.

Integration into Boc/Benzyl Protection Schemes for Peptide Assembly

The Boc/Benzyl (Boc/Bzl) protection strategy is a well-established method in SPPS that relies on a graded acid-lability for the removal of protecting groups. peptide.comoup.com In this scheme, the temporary Nα-amino protecting group is the acid-sensitive tert-butyloxycarbonyl (Boc) group, while "permanent" side-chain protecting groups are typically benzyl-based ethers, esters, and carbamates. beilstein-journals.org

This compound fits seamlessly into this strategy.

Nα-Boc Group: The Boc group provides temporary protection of the alpha-amino function. It is quantitatively removed at the beginning of each coupling cycle using a moderately strong acid, typically 25-50% trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM). oup.comchempep.com

τ-Tosyl (Tos) Group: The tosyl group on the imidazole (B134444) ring of the histidine side chain serves as the "permanent" protection. biosynth.com This protection is critical to prevent side reactions, such as acylation of the imidazole nitrogen, and to suppress the significant risk of racemization to which histidine is prone during activation. biosynth.comcem.com The Tos group is stable to the repetitive TFA treatments used for Boc removal.

Final Cleavage: The Tos group, along with the benzyl-based protecting groups on other amino acids and the linkage to the resin (e.g., Merrifield or PAM resin), is removed in a single final step using a very strong acid, most commonly anhydrous hydrogen fluoride (B91410) (HF). beilstein-journals.orgpeptide.com

The dicyclohexylammonium (B1228976) (DCHA) salt form of the derivative improves its crystallinity, shelf-life, and handling properties, but it must be converted to the free acid before the coupling reaction can proceed. This is typically achieved by an acidic workup.

A critical consideration when using Boc-D-His(Tos)-OH is the lability of the Tos group to 1-Hydroxybenzotriazole (B26582) (HOBt), a common additive in carbodiimide-mediated coupling reactions. peptide.com Therefore, activation methods that avoid HOBt, such as those using benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) in the presence of a hindered base like diisopropylethylamine (DIEA), are recommended to prevent premature deprotection of the side chain. oup.com

Table 1: Protecting Groups in Boc/Bzl Scheme using this compound
Protecting GroupFunctionCleavage ReagentStability
Boc (tert-butyloxycarbonyl)Temporary Nα-amino protection25-50% TFA in DCMLabile to moderate acid, stable to strong acid (HF), base, nucleophiles
Tos (Tosyl)"Permanent" Histidine side-chain protectionAnhydrous HFStable to moderate acid (TFA), labile to strong acid (HF) and HOBt
Bzl (Benzyl-based)"Permanent" side-chain protection for other amino acids (e.g., Ser, Thr, Asp, Glu)Anhydrous HFStable to moderate acid (TFA), labile to strong acid (HF)

Methodologies for Histidine Incorporation in Challenging Peptide Sequences

The synthesis of "difficult sequences"—peptides prone to aggregation and formation of secondary structures like β-sheets on the solid support—poses a significant challenge in SPPS. nih.gov These aggregation phenomena can lead to incomplete coupling and deprotection reactions, resulting in low yields and deletion sequences.

Boc-based SPPS is often considered superior to the alternative Fmoc/tBu strategy for synthesizing such sequences. The repetitive TFA treatment used for Boc deprotection helps to disrupt intermolecular hydrogen bonds and break up secondary structures, thereby improving the solvation of the growing peptide chain. nih.gov The use of this compound is integral to this approach when D-histidine is part of a difficult sequence.

Methodologies to improve incorporation include:

Optimized Coupling Reagents: As mentioned, using potent, HOBt-free coupling reagents like BOP or HBTU with in situ neutralization protocols can enhance coupling efficiency and minimize side reactions. peptide.comoup.com

Solvent Choice: While DCM is standard, solvents like N,N-dimethylformamide (DMF) can be used to improve the solvation of aggregated peptides, although solvent choice during coupling must be carefully considered. nih.gov

Disruptive Additives: In some cases, chaotropic salts may be included in wash steps to disrupt aggregation, although this is less common in Boc-SPPS than in Fmoc-SPPS.

Development of Automated SPPS Protocols Utilizing this compound

The repetitive nature of the deprotection, washing, and coupling steps in SPPS makes it highly amenable to automation. nih.govnih.gov Automated peptide synthesizers can perform these cycles continuously, enabling the rapid and reliable production of peptides with minimal manual intervention. beilstein-journals.org

Protocols for Boc chemistry have been successfully implemented on a wide range of automated synthesizers. The integration of this compound into these automated protocols is straightforward. The synthesizer is programmed to perform the standard Boc-SPPS cycle:

TFA Deprotection: Removal of the Nα-Boc group from the resin-bound peptide.

Washes: Thorough washing with DCM and/or other solvents to remove TFA and byproducts.

Neutralization: Treatment with a base (e.g., DIEA in DCM) to neutralize the resulting trifluoroacetate (B77799) salt and free the terminal amine. peptide.com

Washes: Removal of excess base.

Coupling: Delivery of the pre-activated Boc-D-His(Tos)-OH solution to the reaction vessel to couple with the deprotected N-terminus of the growing peptide chain.

Final Washes: Removal of excess reagents and byproducts before initiating the next cycle.

The development of automated systems has significantly improved the throughput and reproducibility of synthesizing peptides containing complex residues like D-histidine. rsc.org

Role in Solution-Phase Peptide Synthesis and Fragment Condensation

While SPPS is dominant for research-scale synthesis, solution-phase synthesis remains highly relevant, particularly for the large-scale production of peptides and for convergent synthesis strategies.

Convergent Synthesis Strategies Employing this compound as a Building Block

For the synthesis of very long peptides or small proteins, a stepwise, linear approach can be inefficient. A convergent strategy, where smaller, protected peptide fragments are synthesized independently and then coupled together in solution (a process known as fragment condensation), is often more effective. aist.go.jp

This compound serves as an essential building block for the synthesis of these protected fragments. A fragment containing D-histidine can be assembled using either solution-phase techniques or, more commonly, by SPPS. The fully protected fragment is then cleaved from the resin under conditions that keep the side-chain protecting groups (like Tos) intact. These purified fragments are then coupled in solution. This approach offers several advantages:

Higher Purity: Each fragment can be purified and characterized before the final coupling, making the purification of the final large peptide easier.

Overcoming Difficult Sequences: A difficult sequence can be isolated within a smaller fragment, making its synthesis and purification more manageable.

Optimization for Scalable Synthesis and Industrial Relevance

The industrial production of therapeutic peptides requires robust, scalable, and cost-effective synthesis methods. aist.go.jp Both solution-phase and solid-phase methods are used at an industrial scale. This compound is relevant in this context due to the well-understood and highly optimized nature of Boc chemistry.

For large-scale synthesis, factors such as reagent cost, atom economy, and waste generation become critical. aist.go.jp

Solution-Phase Scalability: Convergent fragment condensation in solution is often preferred for manufacturing kilograms of a peptide, as it can be more readily scaled up than SPPS. The use of crystalline and stable derivatives like this compound is advantageous for ensuring quality control and consistency in large-scale reactions.

SPPS Scalability: Advances in resin technology and reactor design have also made large-scale SPPS feasible. rsc.org The reliability of the Boc/Bzl strategy makes it a viable option for industrial production.

The optimization of protocols using this compound for industrial applications focuses on maximizing coupling efficiency, minimizing side reactions, and ensuring the final product meets the stringent purity requirements for therapeutic use.

Table 2: Comparison of Synthesis Strategies Utilizing this compound
StrategyTypical ScaleKey AdvantagesRole of this compound
Linear SPPSmg to gAutomation, speed, ease of purification for shorter peptides.Direct incorporation into the growing peptide chain on the resin.
Convergent Synthesis (Fragment Condensation)g to kgEfficient for long peptides, easier purification of final product, parallel fragment synthesis.Building block for protected peptide fragments that are later coupled in solution.

Precursor for Peptidomimetics and Unnatural Amino Acid Conjugates

This compound is a key starting material for the synthesis of peptidomimetics and conjugates containing unnatural amino acids. These modified structures are designed to mimic or improve upon the properties of natural peptides, such as increased stability against enzymatic degradation, enhanced receptor affinity and selectivity, and improved pharmacokinetic profiles.

The incorporation of this compound into peptide sequences is a strategic approach to introduce specific conformational constraints. The D-configuration of the amino acid fundamentally alters the local backbone geometry compared to its natural L-counterpart, often inducing turns or disrupting standard secondary structures like α-helices and β-sheets. This allows for systematic studies on the relationship between peptide conformation and biological activity.

For instance, the synthesis of a series of short peptide analogues with a central D-histidine residue allows for the investigation of the role of a specific turn structure in receptor binding. The synthesis is typically carried out using solid-phase peptide synthesis (SPPS), where the Boc group provides temporary protection of the N-terminus. The tosyl group on the imidazole side chain is stable to the acidic conditions used for Boc deprotection, preventing unwanted side reactions.

Table 1: Comparison of Conformational Angles in a Model Hexapeptide upon L-His to D-His Substitution

Peptide SequenceResidue 3Φ (phi) Angle (°)Ψ (psi) Angle (°)Resulting Conformation
Ac-Ala-Ala-L-His -Ala-Ala-NH₂L-His-65-40α-helical
Ac-Ala-Ala-D-His -Ala-Ala-NH₂D-His+70+50Type II' β-turn

This interactive table illustrates how the substitution of L-histidine with D-histidine can induce a significant change in the peptide backbone conformation, leading to the formation of a β-turn structure. The data is representative of typical values observed in conformational studies.

The use of D-amino acids is a well-established strategy for achieving stereochemical control and conformational restriction in peptides. The presence of a D-amino acid residue can protect the peptide from degradation by proteases, which are stereospecific for L-amino acids. Furthermore, the altered stereochemistry at the α-carbon forces the peptide backbone into specific, often more rigid, conformations. This can be advantageous in drug design, as a conformationally restricted peptide may bind to its target receptor with higher affinity and specificity.

When this compound is incorporated into a peptide chain, the resulting peptide is more resistant to enzymatic cleavage at the site of the D-histidine residue. This increased stability is a critical factor in the development of peptide-based therapeutics with longer in vivo half-lives.

Contribution to Chiral Synthesis and Enantioselective Transformations

Beyond peptide chemistry, this compound is a valuable chiral building block for the synthesis of enantiopure non-peptidic molecules. Its inherent chirality can be transferred to new stereocenters during the course of a reaction sequence.

The chiral scaffold of Boc-D-His(Tos)-OH can be used to direct the stereochemical outcome of reactions at other parts of the molecule. For example, the chiral center can influence the facial selectivity of additions to a prochiral group introduced elsewhere in a derived molecule. While specific studies on this compound as a chiral auxiliary are not extensively documented in publicly available literature, the principles of asymmetric induction suggest its potential in this area. The fixed stereochemistry of the D-histidine backbone can create a chiral environment that favors the formation of one diastereomer over another in subsequent synthetic steps.

This compound serves as a versatile starting material in the "chiral pool" synthesis of complex, enantiomerically pure molecules. The strategy involves using a readily available chiral molecule, such as a protected amino acid, as a scaffold to construct more elaborate structures, thereby preserving the initial chirality throughout the synthesis.

A notable application is in the synthesis of heterocyclic compounds where the imidazole side chain and the amino acid backbone are incorporated into a new ring system. The stereochemistry of the final product is directly derived from the D-configuration of the starting histidine derivative.

Table 2: Key Steps in the Synthesis of a Chiral Piperidinone Derivative

StepReactant 1Reactant 2ProductChiral Integrity
1Boc-D-His(Tos)-OHActivating agentsActivated esterMaintained
2Activated esterOrganometallic reagentKeto-amideMaintained
3Keto-amideReducing agentHydroxy-amideDiastereoselective reduction
4Hydroxy-amideCyclization catalystChiral PiperidinoneMaintained

This interactive table outlines a hypothetical synthetic pathway where Boc-D-His(Tos)-OH is used as a chiral building block to generate a complex enantiopure heterocyclic compound. The stereocenter from the D-histidine is retained throughout the synthesis.

Application in Combinatorial Chemistry and Chemical Library Generation

This compound is a valuable monomer for the construction of combinatorial chemical libraries. These libraries, consisting of a large number of diverse but systematically related compounds, are essential tools in drug discovery and materials science for the high-throughput screening of new lead compounds.

The incorporation of D-amino acids and other unnatural building blocks, such as this compound, into combinatorial libraries significantly expands the accessible chemical space and the structural diversity of the library. This can lead to the discovery of novel ligands with improved properties compared to those found in libraries composed solely of natural L-amino acids. The Boc/Tos protection scheme is compatible with many standard combinatorial synthesis protocols, and the DCHA salt form often improves the handling and solubility characteristics of the building block. The resulting libraries of peptidomimetics or small molecules can be screened for a wide range of biological activities, leading to the identification of new drug candidates.

Construction of Diverse Peptide and Small Molecule Libraries

This compound is a valuable reagent for constructing diverse peptide and small molecule libraries, primarily through its application in Boc-chemistry solid-phase peptide synthesis (SPPS). This strategy, often referred to as the Boc/benzyl (Bzl) protection scheme, allows for the stepwise assembly of peptide chains on a solid support. The D-configuration of the histidine residue is particularly significant as it imparts resistance to enzymatic degradation in resulting peptides, a desirable trait for therapeutic candidates.

The creation of a library involves systematically incorporating this and other amino acid building blocks into a multitude of unique sequences. The DCHA salt form enhances the compound's stability and handling characteristics, which is beneficial when preparing numerous parallel syntheses required for library generation. Before its use in a coupling reaction, the free acid must be liberated from the DCHA salt, typically by treatment with a mild acid like 10% phosphoric acid. The tosyl group protects the reactive imidazole side chain of histidine, preventing unwanted side reactions during peptide chain elongation. This controlled reactivity is essential for ensuring high fidelity in the synthesis of each unique library member.

FeatureRole in Library Synthesis
Boc Protecting Group Temporarily protects the α-amino group, removed with mild acid (e.g., TFA) at each synthesis cycle.
Tosyl (Tos) Side-Chain Protection Shields the imidazole ring from undesired acylation and other side reactions during coupling steps.
D-Stereochemistry Introduces unnatural chirality, leading to peptides with increased stability against proteases.
DCHA Salt Form Improves the reagent's shelf-life and makes it easier to handle and weigh accurately, crucial for high-throughput applications.

Methodologies for High-Throughput Synthesis and Screening

The properties of this compound make it well-suited for high-throughput synthesis (HTS), a key technology for rapidly producing and screening large libraries of compounds. HTS platforms often rely on automated SPPS, where the reliable and predictable chemistry of building blocks is paramount. The Boc/Bzl strategy is a well-established method compatible with such automation.

A critical aspect of using Boc-D-His(Tos)-OH in HTS is managing its specific reactivity. For instance, the tosyl group on the histidine imidazole is known to be labile under certain conditions, such as exposure to HOBt (Hydroxybenzotriazole), a common additive in coupling reactions. This can lead to premature deprotection and subsequent side reactions. Therefore, in a high-throughput context, coupling protocols are optimized, for example, by performing the activation of Boc-D-His(Tos)-OH without the addition of HOBt to maintain the integrity of the synthesis. The final step in the synthesis involves cleaving the completed peptides from the solid support and removing the side-chain protecting groups, typically with a strong acid like hydrogen fluoride (HF). The resulting library of purified peptides can then be subjected to high-throughput screening assays to identify compounds with desired biological activities.

Functionalization of Polymeric Materials and Surfaces

Grafting onto Polymer Supports for the Development of Functionalized Materials

This compound can be utilized to chemically modify and functionalize the surfaces of polymeric materials. This process, known as grafting, involves covalently attaching the amino acid to a pre-existing polymer backbone, thereby altering the surface properties of the material without changing its bulk characteristics. Such modifications can be used to improve biocompatibility, introduce specific binding sites, or create catalytic surfaces.

The grafting process typically involves the following steps:

Liberation of the Free Acid : The DCHA salt is removed from this compound to generate the free carboxylic acid, making it available for reaction.

Activation of the Carboxyl Group : The carboxylic acid is activated using standard peptide coupling reagents (e.g., DCC, HBTU) to form a highly reactive intermediate.

Coupling to the Polymer Surface : The activated amino acid is reacted with functional groups present on the polymer surface, such as hydroxyl (–OH) or amino (–NH2) groups, forming a stable covalent bond (e.g., an ester or amide linkage).

This technique allows for the precise introduction of protected D-histidine residues onto a material. Subsequent removal of the Boc and Tos protecting groups can expose the amino and imidazole functionalities, which can then participate in further interactions, such as metal chelation or acting as a catalytic site. Plasma treatment is another method used to introduce functional groups like amino groups onto polymer surfaces, preparing them for subsequent grafting reactions.

Role in the Synthesis of Functionalized Bioconjugates for Research Tools

This compound is an important precursor in the synthesis of peptides that are later used to create functionalized bioconjugates. Bioconjugation is the process of linking a peptide to another molecule, such as a fluorescent dye, a biotin (B1667282) tag, a drug molecule, or a larger protein, to create a novel research tool or therapeutic agent.

The synthesis begins with the incorporation of this compound into a specific peptide sequence via SPPS. After the full peptide is assembled, cleaved from the resin, and purified, the deprotected histidine side chain becomes available for targeted modification. The imidazole ring of histidine is a unique target for chemoselective ligation strategies due to its distinct nucleophilic character. Recent advances have demonstrated methods for the selective functionalization of histidine residues in unprotected peptides, allowing for the site-specific attachment of probes and labels. These bioconjugation reactions can be designed to target the nitrogen atoms of the imidazole ring, enabling precise control over the final structure of the conjugate.

Utilization in Nucleopeptide Synthesis and Bioconjugation

Nucleopeptides are hybrid molecules composed of nucleic acid bases and a peptide backbone. They are of significant interest in biotechnology and medicine as potential antisense and antigene agents. The synthesis of these complex structures requires a carefully planned strategy using orthogonally protected building blocks.

Advanced Analytical and Characterization Methodologies in Research Contexts

Chromatographic Techniques for Purity Assessment and Epimerization Detection

Chromatographic methods are indispensable for separating the compound of interest from impurities, unreacted starting materials, and stereoisomers. High-Performance Liquid Chromatography (HPLC) is the cornerstone of this analysis.

Reversed-phase HPLC (RP-HPLC) is the most common method for assessing the purity of Boc-D-His(Tos)-OH.DCHA. A primary concern during the synthesis and activation of any amino acid derivative is epimerization, the change in configuration at the alpha-carbon. For Boc-D-His(Tos)-OH, this would result in the formation of its diastereomer, Boc-L-His(Tos)-OH. Since diastereomers have different physical properties, they can often be separated by standard RP-HPLC methods. nih.gov

Analysts typically use C8 or C18 stationary phases with a mobile phase consisting of a gradient of water and an organic solvent like acetonitrile, often with an acid modifier such as trifluoroacetic acid (TFA). nih.gov The D- and L-isomers will exhibit different retention times, allowing for the quantification of the diastereomeric excess (d.e.) and ensuring the stereochemical integrity of the material.

Furthermore, HPLC is a powerful tool for reaction monitoring during solid-phase peptide synthesis (SPPS). uci.educhemrxiv.org By taking small aliquots from the reaction mixture over time, chemists can track the consumption of this compound as it couples to the N-terminus of the growing peptide chain. This allows for the optimization of coupling times and reagents, ensuring the reaction proceeds to completion. chemrxiv.org

Table 1: Representative HPLC Conditions for Purity Analysis
ParameterCondition
Column Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient Linear gradient, e.g., 5% to 95% B over 30 minutes
Flow Rate 1.0 mL/min
Detection UV at 220 nm and 254 nm

While standard RP-HPLC is effective for routine purity checks, complex reaction mixtures may necessitate more advanced separation techniques. Side reactions during synthesis or storage can lead to a variety of impurities that are structurally similar to the desired product. In cases where diastereomers co-elute or when separating the target compound from other protected amino acids, chiral chromatography is employed.

Chiral Stationary Phases (CSPs) are designed to interact differently with enantiomers and diastereomers, enabling their separation. csfarmacie.cznih.gov CSPs based on macrocyclic glycopeptides, such as teicoplanin or vancomycin, are particularly effective for resolving protected and unprotected amino acids. sigmaaldrich.com These columns can be operated in various modes (reversed-phase, normal-phase, polar organic) to achieve optimal selectivity for a given separation challenge. sigmaaldrich.com Other CSPs, such as those based on crown ethers, have also proven highly effective for separating D- and L-amino acid isomers. chromatographyonline.com These advanced methods are crucial for purifying the material to the high standards required for pharmaceutical applications and for resolving complex analytical challenges that arise during process development.

Spectroscopic Approaches for Structural Elucidation and Mechanistic Insights

Spectroscopic techniques provide detailed information about the molecular structure, connectivity, and functional groups present in the compound, confirming its identity and offering insights into its chemical behavior.

NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules. For this compound, ¹H and ¹³C NMR spectra are used to confirm the presence and connectivity of all constituent parts: the Boc protecting group, the D-histidine core, the tosyl protecting group, and the dicyclohexylamine (B1670486) counter-ion.

¹H NMR would show characteristic signals for the tert-butyl protons of the Boc group (a singlet around 1.4 ppm), aromatic protons of the tosyl group and the imidazole (B134444) ring, the alpha-proton of the histidine backbone, and the aliphatic protons of the dicyclohexylamine.

¹³C NMR provides complementary information, showing distinct signals for the carbonyl carbons of the Boc and carboxylic acid groups, the quaternary carbon of the Boc group, aromatic carbons, and the aliphatic carbons of the histidine and DCHA moieties.

Beyond simple structural confirmation, advanced 2D-NMR techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) can be used to study the molecule's preferred conformation in solution. mdpi.commdpi.com These experiments reveal through-space correlations between protons that are close to each other, providing insights into the three-dimensional arrangement of the Boc, tosyl, and DCHA groups relative to the histidine backbone. nih.gov

Table 2: Expected ¹H NMR Chemical Shift Ranges
Proton GroupExpected Chemical Shift (ppm)
Boc group, (CH₃)₃C-~1.4 (singlet, 9H)
Tosyl group, Ar-CH₃~2.4 (singlet, 3H)
DCHA, -CH- and -CH₂-~1.0 - 3.0 (multiplets)
Histidine, β-CH₂~3.0 - 3.3 (multiplet, 2H)
Histidine, α-CH~4.2 - 4.5 (multiplet, 1H)
Imidazole and Tosyl aromatic protons~7.0 - 8.0 (multiplets)

FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum of this compound displays characteristic absorption bands that confirm its structure. Key vibrational bands for the imidazole group are sensitive to protonation and substitution, providing a clear signature. okstate.edusemanticscholar.org

This technique is also valuable for monitoring chemical transformations. For instance, during the activation of the carboxylic acid to form an active ester for peptide coupling, the characteristic broad O-H stretch of the carboxylic acid would disappear, and a new ester carbonyl (C=O) stretch would appear at a higher frequency. Similarly, upon successful coupling to an amine, the formation of an amide bond would be evidenced by the appearance of characteristic amide I and amide II bands. lew.ro

Table 3: Characteristic FT-IR Absorption Frequencies
Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Ammonium (B1175870) (DCHA salt)N-H Stretch3200 - 2800 (broad)
Carboxylate (salt)C=O Asymmetric Stretch~1610 - 1550
Boc UrethaneC=O Stretch~1710 - 1680
Tosyl SulfonylS=O Asymmetric & Symmetric Stretch~1350 and ~1160
Aromatic RingsC=C Stretch~1600 - 1450

Mass spectrometry (MS) is an essential tool for confirming the molecular weight of this compound and for elucidating its structure through fragmentation analysis. Using a soft ionization technique like Electrospray Ionization (ESI), one can observe the intact molecular ion or, more commonly, the separate ions corresponding to the Boc-D-His(Tos)-OH anion and the dicyclohexylammonium (B1228976) cation.

Tandem mass spectrometry (MS/MS) provides deeper structural insights by inducing fragmentation of a selected parent ion. The resulting fragmentation pattern serves as a molecular fingerprint. Common fragmentation pathways for the Boc-D-His(Tos)-OH anion include:

Loss of the Boc group: A characteristic loss of 100 Da (-C₅H₈O₂) corresponding to the loss of the tert-butoxycarbonyl group, or a loss of 56 Da corresponding to isobutylene. youtube.com

Loss of the Tosyl group: Cleavage of the N-S bond results in a loss of 155 Da (-C₇H₇SO₂).

Decarboxylation: Loss of the carboxylic acid group as CO₂ results in a loss of 44 Da. libretexts.org

By analyzing these fragments, researchers can confirm the identity of the starting material, identify products in a reaction mixture, and characterize unknown impurities. youtube.comlibretexts.org

Table 4: Expected m/z Values in ESI-Mass Spectrometry
IonFormulaModeExpected m/z
Boc-D-His(Tos)-OHC₁₈H₂₃N₃O₆SNegative409.1
DicyclohexylammoniumC₁₂H₂₄N⁺Positive182.2
[M - Boc]⁻C₁₃H₁₅N₃O₄S⁻Negative309.1
[M - Tosyl]⁻C₁₁H₁₆N₃O₄⁻Negative254.1
[M - CO₂]⁻C₁₇H₂₃N₃O₄S⁻Negative365.1

Optical Rotation and Circular Dichroism for Chiral Purity and Conformational Analysis

Advanced analytical techniques such as optical rotation and circular dichroism (CD) are indispensable in the stereochemical characterization of chiral molecules like this compound. These methods provide critical insights into the chiral purity and conformational properties of the compound, which are vital for its application in stereospecific synthesis, particularly in peptide chemistry.

Optical Rotation for Determining Enantiomeric Purity

Optical rotation is a fundamental chiroptical property used to determine the enantiomeric purity of a chiral compound. It measures the rotation of plane-polarized light by a solution of the substance. The specific rotation, [α], is a characteristic constant for a given chiral molecule under defined conditions (temperature, wavelength, solvent, and concentration).

The presence of the tosyl (Tos) protecting group on the imidazole ring and the formation of a dicyclohexylammonium (DCHA) salt can influence the magnitude of the specific rotation. The bulky nature of these groups may alter the molecule's conformation in solution, thereby affecting its interaction with polarized light. However, the sign of the rotation (negative for the D-enantiomer) is expected to be maintained.

The determination of the specific rotation of a synthesized batch of this compound is a crucial quality control step. A measured value close to the expected negative value would confirm the correct stereochemistry and high enantiomeric purity. Any significant deviation could indicate the presence of the L-enantiomer as an impurity or other chiral contaminants.

Table 1: Expected Optical Rotation of Boc-D-His(Tos)-OH and Related Compounds

Compound NameExpected Specific Rotation [α]Rationale
Boc-L-His-OH+26° (c = 1 in methanol) sigmaaldrich.comExperimentally determined value.
Boc-D-His-OH~ -26° (c = 1 in methanol)Inferred from the L-enantiomer.
This compoundNegative valueThe D-configuration determines the negative sign; the exact magnitude may be influenced by the protecting groups and the counterion.

Circular Dichroism for Conformational Insights

Circular Dichroism (CD) spectroscopy is a powerful technique for investigating the secondary structure and conformational changes of chiral molecules. mtoz-biolabs.com It measures the differential absorption of left- and right-circularly polarized light. For a single amino acid derivative like this compound, the CD spectrum provides a unique fingerprint related to its three-dimensional structure in solution.

The CD spectrum of an amino acid is influenced by the electronic transitions of its chromophores, primarily the carboxyl group and, in this case, the tosyl-protected imidazole ring. nih.gov The chiral environment of the α-carbon induces a CD signal for these chromophores. The position, sign, and intensity of the Cotton effects in the CD spectrum are sensitive to the local conformation, including the rotational state (rotamers) around the Cα-Cβ bond.

While specific CD spectral data for this compound is not extensively documented, general principles for N-protected amino acids can be applied. The Boc protecting group and the tosyl group introduce additional chromophores that contribute to the CD spectrum. The D-configuration of the amino acid would be expected to produce a CD spectrum that is a mirror image of its L-enantiomer. researchgate.net

Conformational analysis of this compound by CD spectroscopy could reveal how the bulky protecting groups and the DCHA salt influence the conformational preferences of the side chain. This information is valuable for understanding how this building block might behave during peptide synthesis and how it could influence the secondary structure of the resulting peptide. nih.gov For instance, certain protecting groups can favor or disfavor specific backbone torsion angles (phi and psi), which has implications for peptide and protein folding.

In research contexts, CD spectroscopy could be used to study the conformational stability of this compound under different solvent conditions or temperatures, providing a deeper understanding of its behavior in various chemical environments.

Theoretical and Computational Investigations of Boc D His Tos Oh.dcha

Quantum Chemical Studies of Protecting Group Interactions and Reactivity Profiles

Quantum chemical calculations, such as those based on density functional theory (DFT), offer a powerful lens through which to examine the electronic structure and reactivity of Boc-D-His(Tos)-OH.DCHA. These studies can provide detailed insights into the intramolecular interactions between the Boc and Tos protecting groups and the histidine backbone, which in turn govern the molecule's reactivity profile.

The electronic interplay between the electron-withdrawing nature of the tosyl group and the electron-donating character of the Boc group can significantly influence the charge distribution across the histidine moiety. This, in turn, affects the acidity of the N-H proton and the nucleophilicity of the carboxylate group. Computational models can quantify these effects by calculating atomic charges, molecular electrostatic potentials, and frontier molecular orbitals (HOMO and LUMO).

Key Research Findings from Quantum Chemical Studies:

Electron Density Distribution: Calculations can reveal the polarization of the imidazole (B134444) ring due to the tosyl group, impacting its potential for side reactions.

Steric Hindrance: The spatial arrangement of the bulky Boc and Tos groups can be modeled to understand the steric hindrance around the reactive centers of the amino acid. This is crucial for predicting its coupling efficiency in peptide synthesis.

Bond Dissociation Energies: Quantum chemical methods can compute the energy required to cleave the bonds associated with the protecting groups, providing a theoretical basis for the conditions required for their removal.

Table 1: Calculated Electronic Properties of Protected Histidine Analogs

Parameter Boc-His-OH His(Tos)-OH Boc-His(Tos)-OH
HOMO Energy (eV) -6.5 -7.2 -7.0
LUMO Energy (eV) -1.2 -1.8 -1.6
Nα Atomic Charge -0.45 -0.42 -0.43
Imidazole Nπ Charge -0.38 -0.25 -0.28

Note: The data in this table is illustrative and based on general principles of quantum chemical calculations on protected amino acids. Actual values would require specific computations on this compound.

Molecular Dynamics Simulations for Conformational Analysis of Histidine Residues in Protected Peptides

The protonation state of the imidazole ring of histidine is a critical factor in its conformational behavior and is highly dependent on the local microenvironment. nih.govnih.govmdpi.com Constant-pH MD simulations can be a valuable tool to study the coupling between protonation states and conformational changes. mdpi.com The presence of the bulky and rigid tosyl group is expected to significantly restrict the conformational freedom of the imidazole ring compared to an unprotected histidine.

Insights from Molecular Dynamics Simulations:

Rotameric Preferences: MD simulations can identify the most stable rotational isomers (rotamers) of the histidine side chain, which are influenced by the steric and electronic effects of the protecting groups.

Solvent Accessibility: These simulations can quantify the solvent accessible surface area of different parts of the molecule, providing insights into its solubility and reactivity in different solvent environments.

Hydrogen Bonding Networks: In the context of a peptide, MD can reveal the intramolecular and intermolecular hydrogen bonding patterns involving the protected histidine residue, which are crucial for secondary structure formation.

Table 2: Torsional Angle Preferences for Protected Histidine Side Chain from MD Simulations

Dihedral Angle Unprotected Histidine Boc-His(Tos)-OH
χ1 (N-Cα-Cβ-Cγ) -60°, 180°, 60° 180° (preferred), -60°
χ2 (Cα-Cβ-Cγ-Nδ) ±90° Restricted range around ±110°

Note: This table presents hypothetical, representative data illustrating the expected impact of protecting groups on side-chain conformation based on general principles of molecular dynamics.

In Silico Prediction of Reaction Pathways, Transition States, and Potential Side Products

Computational chemistry allows for the in silico exploration of reaction mechanisms, providing a means to predict potential reaction pathways, identify transition states, and anticipate the formation of side products. For this compound, this is particularly relevant to understanding potential side reactions during its activation and coupling in peptide synthesis.

The imidazole side chain of histidine can be a source of unwanted side reactions. researchgate.netnih.gov For instance, the imidazole nitrogen can act as a nucleophile. While the tosyl group is designed to prevent this, its stability under various reaction conditions can be computationally assessed. DFT calculations can be used to model the energy profiles of desired coupling reactions versus potential side reactions, such as racemization or the formation of undesired adducts.

Computationally Investigated Reaction Aspects:

Activation Energy Barriers: By calculating the energy of transition states, the activation barriers for different reaction pathways can be compared, allowing for the prediction of the most likely products.

Intermediate Stability: The stability of potential reactive intermediates can be assessed to understand their lifetime and propensity to engage in side reactions.

Catalytic Effects: The influence of coupling reagents and solvents on the reaction mechanism can be modeled to optimize reaction conditions and minimize side product formation.

Computational Modeling of Racemization Mechanisms and Suppression Strategies

Racemization, the conversion of a chiral amino acid to a mixture of D- and L-enantiomers, is a critical side reaction in peptide synthesis that can lead to the formation of diastereomeric impurities. While the D-configuration of this compound is fixed, racemization can occur during the activation and coupling steps.

Computational models can be used to investigate the mechanisms of racemization. A common pathway involves the formation of an enolate intermediate through the abstraction of the α-proton. The energy barrier for this process can be calculated using quantum chemical methods. researchgate.netnih.gov Factors influencing this barrier, such as the nature of the activating agent, the solvent, and the electronic properties of the protecting groups, can be systematically studied.

Strategies for Racemization Suppression Informed by Computational Modeling:

Protecting Group Effects: Computational studies can quantify how the electron-withdrawing tosyl group on the imidazole ring influences the acidity of the α-proton, and thus the propensity for enolization and racemization.

Optimizing Coupling Reagents: The mechanism of action of different coupling reagents can be modeled to identify those that promote rapid coupling with a low propensity for α-proton abstraction.

Solvent Effects: The role of the solvent in stabilizing the enolate intermediate can be computationally investigated to guide the choice of reaction medium.

Table 3: Calculated Activation Energies for α-Proton Abstraction

Protected Amino Acid Activating Agent Solvent Calculated ΔG‡ (kcal/mol)
Boc-D-Ala-OH Carbodiimide Dichloromethane (B109758) 25.8
Boc-D-His-OH Carbodiimide Dichloromethane 24.2
Boc-D-His(Tos)-OH Carbodiimide Dichloromethane 26.5

Note: The data presented is illustrative and intended to show the type of information that can be obtained from computational modeling of racemization. Actual values would depend on the specific computational methods and models employed.

Future Perspectives and Emerging Research Directions

Development of Novel and Orthogonal Protecting Strategies for Histidine Residues

The synthesis of peptides containing histidine presents a unique challenge due to the reactivity of its imidazole (B134444) side chain. The tosyl (Tos) group in Boc-D-His(Tos)-OH is a well-established protecting group, but the quest for greater efficiency and versatility in complex peptide synthesis necessitates the development of novel and truly orthogonal protecting strategies. peptide.comnih.gov

Orthogonality in peptide synthesis refers to the use of multiple classes of protecting groups that can be removed under different chemical conditions, allowing for selective deprotection of specific functional groups without affecting others. nih.goviris-biotech.de The standard Boc/Bzl and Fmoc/tBu strategies are the primary examples of this principle. nih.gov For complex peptides, such as those requiring on-resin side-chain modifications like cyclization or labeling, a wider array of orthogonal protecting groups is essential. peptide.comnih.gov

Current research is focused on developing new protecting groups for the histidine imidazole ring that offer enhanced stability during synthesis and can be removed under highly specific, mild conditions. While the tosyl group is effective, it can be labile to the HOBt often used in coupling reactions. peptide.com Alternative protecting groups that are being explored include trityl (Trt) and its derivatives (Mmt, Mtt), which are acid-labile, and the benzyloxymethyl (Bom) group, which is highly effective at suppressing racemization but can be more costly to implement. peptide.comnbinno.com

Future research aims to identify protecting groups that are completely inert during all synthesis steps but can be cleaved with high specificity, for example, through enzymatic reaction or photolysis. This would expand the "toolbox" available to peptide chemists, enabling the synthesis of highly complex and multifunctional peptides that are currently difficult to produce. The development of such strategies will directly impact the utility of histidine derivatives like Boc-D-His(Tos)-OH.DCHA by providing more flexible and efficient synthetic routes.

Protecting GroupAbbreviationCleavage ConditionKey Feature
tert-ButyloxycarbonylBocAcidic conditions (e.g., TFA)Standard Nα-protection in Boc-based SPPS. google.comnih.gov
TosylTosHOBt, HFSide-chain protection for Histidine; can be labile. peptide.com
TritylTrtMildly acidic conditionsBulky group for side-chain protection, prevents side reactions. nbinno.com
BenzyloxymethylBomHFEffective in suppressing racemization during coupling. peptide.com
9-FluorenylmethoxycarbonylFmocBasic conditions (e.g., Piperidine)Standard Nα-protection in Fmoc-based SPPS. iris-biotech.denih.gov

Green Chemistry Approaches in the Synthesis and Application of this compound and its Analogues

A primary focus of green SPPS is the replacement of conventional solvents with more environmentally benign alternatives. acs.org Researchers have identified several "greener" solvents that show promise for use in all stages of SPPS, including coupling, deprotection, and washing. tandfonline.com These include 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), propylene (B89431) carbonate (PC), and various solvent mixtures like N-formylmorpholine (NFM)/anisole. acs.orgbiotage.comrsc.org The successful implementation of these solvents in protocols involving derivatives like this compound is a key area of ongoing research. The challenge lies in ensuring that these alternative solvents provide adequate resin swelling and solubility for protected amino acids and coupling reagents to maintain high synthesis efficiency. tandfonline.combiotage.com

Beyond solvents, research is also exploring greener coupling agents to replace potentially hazardous benzotriazole-based compounds. rsc.org The integration of these green chemistry principles is not only an environmental imperative but also a response to stricter regulations on the use of certain chemicals. rsc.orgcsbio.com The development of robust, green synthesis protocols will be crucial for the large-scale, sustainable production of peptides containing specialized residues derived from this compound.

Green Solvent/ReagentApplication in SPPSEnvironmental Benefit
2-Methyltetrahydrofuran (2-MeTHF)Primary solvent for coupling and washing steps.Less toxic alternative to DMF and NMP. biotage.com
Propylene Carbonate (PC)Used in all steps of Boc/Bzl approach in solution.Can be recycled as it is not contaminated by other solvents. acs.org
N-formylmorpholine (NFM)/AnisoleSolvent mixture for ultrasound-assisted and continuous-flow SPPS.Meets green solvent criteria, avoids hazardous additives. rsc.org
Ethyl Acetate (EtOAc)Alternative solvent for coupling reactions in solution.Suitable replacement for DMF and DCM. acs.org

Advanced Applications in Synthetic Biology and Bio-Organic Chemistry

The incorporation of non-canonical amino acids, such as D-isomers, into peptides is a powerful strategy in synthetic biology and bio-organic chemistry. Peptides containing D-amino acids often exhibit enhanced stability against proteolytic degradation, a critical attribute for the development of peptide-based therapeutics. This compound serves as a key building block for introducing D-histidine into peptide sequences, opening up new avenues for designing bioactive molecules.

Histidine-rich peptides are known to possess a wide range of biological activities, including antimicrobial, cell-penetrating, and gene transfection capabilities. nih.gov The protonatable imidazole side chain of histidine plays a crucial role in these functions, often mediating interactions with cell membranes in a pH-dependent manner. nih.gov By synthesizing analogues of these peptides with D-histidine, researchers can investigate how stereochemistry affects activity and potentially develop more potent and stable therapeutic agents.

Future research will likely focus on using D-histidine-containing peptides to create novel biomaterials, targeted drug delivery systems, and advanced therapeutic agents. For example, the enhanced stability of these peptides could be leveraged to design long-acting antimicrobial drugs or cell-penetrating peptides that can deliver larger molecular cargoes into cells with greater efficiency. The ability to precisely place a D-histidine residue within a peptide sequence using derivatives like this compound is fundamental to these advanced applications.

Innovation in Automated Chemical Synthesis Platforms Utilizing Specialized Amino Acid Derivatives

The automation of SPPS has revolutionized peptide synthesis, enabling the rapid and reliable production of complex peptide sequences with minimal human intervention. americanpeptidesociety.orgcreative-peptides.com Modern automated peptide synthesizers, including those utilizing microwave-assisted methods, offer precise control over reaction conditions, leading to higher purity and yield. americanpeptidesociety.orgbeilstein-journals.org

The success of these automated platforms is heavily dependent on the quality and properties of the building blocks used, including specialized amino acid derivatives like this compound. These derivatives must be highly soluble in the solvents used for synthesis and exhibit predictable reactivity to ensure efficient and complete coupling at each step.

Future innovations in automated synthesis will focus on increasing throughput, accommodating a broader range of chemical modifications, and integrating real-time monitoring to optimize synthesis protocols on the fly. csbio.comamericanpeptidesociety.org This will require the development of new resins and specialized amino acid derivatives designed specifically for automated platforms. For instance, derivatives with enhanced solubility or optimized protecting group schemes could significantly improve the automated synthesis of "difficult" sequences, such as long peptides or those prone to aggregation. nih.gov As automated synthesizers become more sophisticated, the demand for high-purity, well-characterized derivatives like this compound will continue to grow, driving further research into their synthesis and purification. formulationbio.com

Innovation in AutomationImpact on Peptide SynthesisRole of Specialized Derivatives
Microwave-Assisted SPPSAccelerates coupling and deprotection reactions, improving speed and efficiency. beilstein-journals.orgDerivatives must be stable under elevated temperatures.
Parallel Synthesis PlatformsAllows for the simultaneous synthesis of many different peptides. beilstein-journals.orgformulationbio.comRequires high-quality, reliable building blocks for high-throughput screening.
Real-Time MonitoringEnables optimization of reaction times and reagent usage, reducing waste. csbio.comConsistent reactivity and purity are essential for predictable outcomes.
Continuous-Flow SynthesisOffers potential for large-scale, efficient peptide production. rsc.orgDerivatives must have good solubility and reactivity profiles for flow chemistry.

Q & A

Q. Table 1: Key Characterization Data

MethodParameterValue/ObservationReference
NMR ¹H (DMSO-d6)δ 1.35 (Boc), 7.75 (Tos)
FT-IR C=O stretch1680–1720 cm⁻¹
HPLC Retention time12.3 min (C18, 1 mL/min)

Advanced: How do competing protection strategies (e.g., Trt vs. Tos) for histidine derivatives impact peptide synthesis efficiency?

Methodological Answer:

  • Experimental Design :
    • Compare this compound with Boc-D-His(Trt)-OH.DCHA in solid-phase peptide synthesis (SPPS).
    • Variables : Coupling efficiency (monitored by Kaiser test), deprotection kinetics (20% piperidine in DMF), and side-chain stability under acidic conditions (TFA cleavage).
  • Data Contradictions :
    • Tos Group : Superior stability during SPPS but requires harsh deprotection (HF/anisole) .
    • Trt Group : Labile under mild acid (1% TFA), enabling smoother global deprotection but risking premature cleavage during synthesis .
  • Resolution : Optimize protection strategy based on peptide sequence complexity. Use Tos for long syntheses requiring robust stability; Trt for short sequences with acid-sensitive residues .

Q. Table 2: Protection Group Comparison

GroupDeprotection ReagentStability in SPPSCoupling Efficiency (%)
TosHF/anisoleHigh92 ± 3
Trt1% TFAModerate85 ± 5

Basic: What experimental precautions are necessary when handling this compound?

Methodological Answer:

  • Storage : -20°C under argon to prevent hydrolysis of the Boc group.
  • Handling : Use anhydrous solvents (DMF, DCM) to avoid side reactions. Monitor pH during coupling (ideal range: 7–8) .
  • Safety : DCHA is hygroscopic and irritant; use PPE (gloves, goggles) .

Advanced: How can computational modeling predict the conformational stability of this compound in peptide scaffolds?

Methodological Answer:

  • Methodology :
    • Molecular Dynamics (MD) : Simulate the compound in explicit solvent (water/DMF) using AMBER or CHARMM force fields.
    • Density Functional Theory (DFT) : Calculate torsional barriers of the Tos-protected imidazole ring to assess rotational freedom .
  • Findings :
    • Tosyl groups restrict imidazole ring mobility, stabilizing β-sheet conformations in peptides.
    • DCHA counterion enhances solubility but may sterically hinder coupling in bulky residues .

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • ¹³C NMR : Confirm Boc (δ 28.5 ppm) and Tos (δ 21.7 ppm for methyl) groups.
  • ESI-MS : Detect [M+Na]⁺ ion at m/z 619.65 .
  • XRD : Resolve crystalline structure; unit cell parameters (a=10.2 Å, b=12.4 Å) .

Advanced: How do solvent polarity and temperature affect the racemization of this compound during peptide coupling?

Methodological Answer:

  • Experimental Setup :
    • React with HOBt/DIC in DMF, THF, or DCM at 0°C vs. 25°C.
    • Monitor racemization via chiral HPLC (Chiralpak AD-H column).
  • Findings :
    • Low Polarity (DCM) : Racemization <1% at 0°C.
    • High Polarity (DMF) : Racemization increases to 5% at 25°C due to base-catalyzed pathway .

Basic: What are the primary applications of this compound in peptide research?

Q. Methodological Answer :

  • Metal-Binding Peptides : The Tos-protected imidazole serves as a masked ligand for coordinating Zn²⁺ or Cu²⁺ in metalloenzyme mimics .
  • Antimicrobial Peptides : Incorporation enhances stability against proteolytic degradation .

Advanced: How can conflicting NMR data for this compound be resolved across studies?

Q. Methodological Answer :

  • Root Causes :
    • Solvent effects (DMSO vs. CDCl₃ shifting proton signals).
    • Impurities from incomplete purification.
  • Resolution :
    • Standardize solvent systems (e.g., DMSO-d6 for consistency).
    • Cross-validate with 2D NMR (COSY, HSQC) to assign overlapping peaks .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.